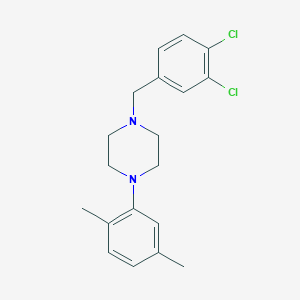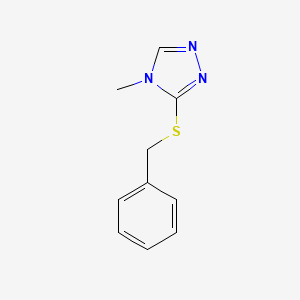![molecular formula C16H18N2O3S B5878711 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMSB is a small molecule inhibitor that has been shown to have promising anticancer properties.
Mecanismo De Acción
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in cell proliferation, apoptosis, and angiogenesis. Inhibition of CK2 by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may lead to the inhibition of these processes, resulting in the anticancer and anti-inflammatory effects observed.
Biochemical and Physiological Effects
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX. Carbonic anhydrase IX is overexpressed in various cancers and is involved in tumor growth and metastasis. Inhibition of carbonic anhydrase IX by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in lab experiments is its high purity and good yield. This allows for accurate and reproducible results. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is its limited solubility in water. This can make it difficult to use in certain experiments, such as those involving cell culture.
Direcciones Futuras
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. One area of interest is the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide and its effects on different cancer cell lines.
Métodos De Síntesis
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. This method has been optimized to yield high purity N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide with a good yield.
Aplicaciones Científicas De Investigación
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells. In addition to its anticancer properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Propiedades
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-13(11-12)16(19)17-14-7-9-15(10-8-14)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZJJZHWSZCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)


![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
